molecular formula C14H16N2O4S3 B14646692 N,N'-Sulfanediylbis(4-methylbenzene-1-sulfonamide) CAS No. 53395-35-0

N,N'-Sulfanediylbis(4-methylbenzene-1-sulfonamide)

Cat. No.: B14646692
CAS No.: 53395-35-0
M. Wt: 372.5 g/mol
InChI Key: VTXSFENWYLWQHF-UHFFFAOYSA-N
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Description

N,N’-Sulfanediylbis(4-methylbenzene-1-sulfonamide) is a chemical compound with the molecular formula C14H16N2O4S2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of sulfonamide groups attached to a benzene ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Sulfanediylbis(4-methylbenzene-1-sulfonamide) typically involves the reaction of 4-methylbenzenesulfonyl chloride with a suitable amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of N,N’-Sulfanediylbis(4-methylbenzene-1-sulfonamide) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets industry standards .

Chemical Reactions Analysis

Types of Reactions

N,N’-Sulfanediylbis(4-methylbenzene-1-sulfonamide) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted sulfonamides, depending on the reaction conditions and reagents used .

Scientific Research Applications

N,N’-Sulfanediylbis(4-methylbenzene-1-sulfonamide) has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as an enzyme inhibitor.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N’-Sulfanediylbis(4-methylbenzene-1-sulfonamide) involves its interaction with specific molecular targets. The sulfonamide groups can bind to enzymes and inhibit their activity, which is the basis for its potential use as an enzyme inhibitor. The compound may also interact with cellular pathways involved in cell growth and proliferation, contributing to its potential anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-Sulfanediylbis(4-methylbenzene-1-sulfonamide) is unique due to the presence of the sulfanediyl linkage, which imparts distinct chemical properties and reactivity compared to other sulfonamide compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous .

Properties

CAS No.

53395-35-0

Molecular Formula

C14H16N2O4S3

Molecular Weight

372.5 g/mol

IUPAC Name

4-methyl-N-[(4-methylphenyl)sulfonylamino]sulfanylbenzenesulfonamide

InChI

InChI=1S/C14H16N2O4S3/c1-11-3-7-13(8-4-11)22(17,18)15-21-16-23(19,20)14-9-5-12(2)6-10-14/h3-10,15-16H,1-2H3

InChI Key

VTXSFENWYLWQHF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NSNS(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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